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For Researchers, Scientists, and Drug Development Professionals

Abstract
2F-Qmpsb (Item No. 9003563) is an analytical reference standard categorized as a synthetic

cannabinoid. This document provides a comprehensive technical overview of 2F-Qmpsb, a

synthetic cannabinoid receptor agonist. As a fluorinated derivative of QMPSB, 2F-Qmpsb has

garnered attention within the scientific community for its potent psychoactive effects and

distinct chemical properties. This guide synthesizes the current understanding of its chemical

structure, physicochemical characteristics, pharmacological activity, and metabolic fate.

Detailed experimental protocols for in-vitro metabolism analysis are provided, alongside a

discussion of its toxicological profile based on the broader class of synthetic cannabinoids.

Visual diagrams of its metabolic pathway and the cannabinoid receptor signaling cascade are

included to facilitate a deeper understanding of its biological interactions. This document is

intended to serve as a core technical resource for researchers, scientists, and professionals

engaged in drug development and forensic analysis.

Chemical Structure and Identification
2F-Qmpsb, also known by its synonyms SGT-13 and QMDFPSB, is a synthetic cannabinoid

featuring a quinolin-8-yl ester head group linked to a sulfamoyl benzoate core, which is further

substituted with a 4,4-difluoropiperidine tail. The fluorination of the piperidine ring is a key

structural modification from its parent compound, QMPSB, and is believed to contribute to its

increased potency.
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Identifier Value

IUPAC Name
quinolin-8-yl 3-(4,4-difluoropiperidin-1-

yl)sulfonyl-4-methylbenzoate

CAS Number 2707165-48-6

Molecular Formula C₂₂H₂₀F₂N₂O₄S

Molecular Weight 446.47 g/mol

SMILES
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N

=CC=C3)S(=O)(=O)N4CCC(CC4)(F)F

InChI

InChI=1S/C22H20F2N2O4S/c1-15-7-8-17(14-

19(15)31(28,29)26-12-9-22(23,24)10-13-

26)21(27)30-18-6-2-4-16-5-3-11-25-

20(16)18/h2-8,11,14H,9-10,12-13H2,1H3

Physicochemical Properties
Limited quantitative data is available for the physicochemical properties of 2F-Qmpsb.

However, it is reported to have improved solubility and greater temperature stability compared

to its non-fluorinated analog, QMPSB.

Property Value

XLogP3-AA (Predicted) 4.3

Solubility
Soluble in DMF and DMSO. Slightly soluble in

ethanol and methanol.

Formulation A crystalline solid.

Pharmacology
2F-Qmpsb is a potent agonist of the cannabinoid receptors CB1 and CB2. Fluorination of the

tail group is a common strategy to increase potency at cannabinoid receptors[1]. While specific

binding affinity (Ki) and functional activity (EC50) values for 2F-Qmpsb are not readily available

in the public literature, it is reported to have a higher potency than its parent compound,
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QMPSB. For reference, QMPSB acts as a full agonist at both CB1 and CB2 receptors with Ki

values of 3 nM and 4 nM, respectively[2]. The increased potency of 2F-Qmpsb suggests that it

likely possesses high affinity for these receptors, contributing to its pronounced psychoactive

effects.

Mechanism of Action
As a cannabinoid receptor agonist, 2F-Qmpsb mimics the action of endogenous cannabinoids

(e.g., anandamide and 2-arachidonoylglycerol) by binding to and activating CB1 and CB2

receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation,

initiate a cascade of intracellular signaling events.
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Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.
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Metabolism
The in-vitro metabolism of 2F-Qmpsb has been studied, revealing that ester hydrolysis is a

primary metabolic pathway. This process is primarily catalyzed by human carboxylesterase 1

(hCES1). Following ester hydrolysis, the resulting metabolites can undergo further phase I and

phase II modifications.

Metabolic Pathway
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Figure 2: Proposed Metabolic Pathway of 2F-Qmpsb.
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Experimental Protocols
In-Vitro Metabolism of 2F-Qmpsb
This protocol is based on published methodologies for the characterization of synthetic

cannabinoid metabolism.

Objective: To identify the in-vitro phase I and phase II metabolites of 2F-Qmpsb using human

liver S9 fractions and recombinant enzymes.

Materials:

2F-Qmpsb

Pooled human liver S9 fraction (pHL S9)

Recombinant human carboxylesterases (hCES1)

Recombinant human cytochrome P450 enzymes (CYP2C8, 2C9, 2C19, 3A4, 3A5)

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Uridine 5'-diphosphoglucuronic acid (UDPGA)

Phosphate buffer (pH 7.4)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

High-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) system

Procedure:

Incubation Setup:

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, pHL S9

(or recombinant enzymes), and the NADPH regenerating system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12299774?utm_src=pdf-body
https://www.benchchem.com/product/b12299774?utm_src=pdf-body
https://www.benchchem.com/product/b12299774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12299774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-incubate the mixtures at 37°C for 5 minutes.

Initiate the reaction by adding 2F-Qmpsb (final concentration, e.g., 10 µM).

For phase II metabolism, include UDPGA in the incubation mixture.

Incubate at 37°C for a specified time (e.g., 60 minutes).

Reaction Termination and Sample Preparation:

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

Vortex the samples and centrifuge to precipitate proteins.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1%

formic acid) for LC-HRMS/MS analysis.

LC-HRMS/MS Analysis:

Inject the reconstituted samples into the LC-HRMS/MS system.

Use a suitable C18 column for chromatographic separation.

Employ a gradient elution with mobile phases consisting of water and acetonitrile with

formic acid.

Acquire data in both positive and negative ionization modes using full scan and data-

dependent MS/MS.

Data Analysis:

Identify potential metabolites by searching for predicted mass-to-charge ratios (m/z) of

metabolites (e.g., hydroxylated, carboxylated, glucuronidated species) in the full scan

data.
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Confirm the structure of the metabolites by analyzing their fragmentation patterns in the

MS/MS spectra.
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Figure 3: Experimental Workflow for In-Vitro Metabolism Studies.

Toxicology
Specific toxicological data for 2F-Qmpsb is not available. However, the toxicology of synthetic

cannabinoids as a class is a significant concern. They are often more potent and have a higher

affinity for the CB1 receptor than THC, which can lead to a greater risk of adverse effects.

Reported adverse effects of synthetic cannabinoids include:

Cardiovascular: Tachycardia, hypertension, myocardial infarction.

Neurological: Seizures, agitation, confusion, psychosis, hallucinations.

Psychiatric: Anxiety, paranoia, suicidal ideation.

Other: Nausea, vomiting, acute kidney injury.

Given the high potency of 2F-Qmpsb, it is presumed to carry a similar or potentially greater risk

of these adverse effects compared to other synthetic cannabinoids.

Conclusion
2F-Qmpsb is a potent synthetic cannabinoid receptor agonist with a distinct chemical structure

characterized by a fluorinated piperidine tail. Its increased potency and altered

physicochemical properties compared to its parent compound, QMPSB, make it a compound of

significant interest to the scientific and forensic communities. The primary metabolic pathway

involves ester hydrolysis, a crucial consideration for analytical detection in biological matrices.

While specific pharmacological and toxicological data are limited, the information available on

its class of compounds suggests a high potential for significant physiological and psychological

effects. This technical guide provides a foundational understanding of 2F-Qmpsb, highlighting

the need for further research to fully elucidate its pharmacological and toxicological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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